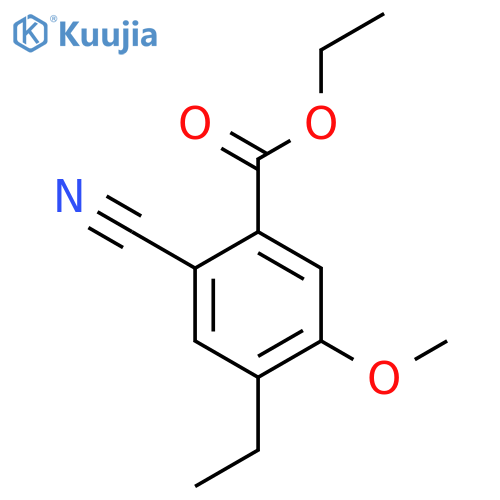

Cas no 1807259-17-1 (Ethyl 2-cyano-4-ethyl-5-methoxybenzoate)

1807259-17-1 structure

商品名:Ethyl 2-cyano-4-ethyl-5-methoxybenzoate

CAS番号:1807259-17-1

MF:C13H15NO3

メガワット:233.263103723526

CID:5010312

Ethyl 2-cyano-4-ethyl-5-methoxybenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-cyano-4-ethyl-5-methoxybenzoate

-

- インチ: 1S/C13H15NO3/c1-4-9-6-10(8-14)11(7-12(9)16-3)13(15)17-5-2/h6-7H,4-5H2,1-3H3

- InChIKey: ANUFOACMTPYGRX-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=C(C(=O)OCC)C(C#N)=CC=1CC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 307

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 59.3

Ethyl 2-cyano-4-ethyl-5-methoxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010002309-500mg |

Ethyl 2-cyano-4-ethyl-5-methoxybenzoate |

1807259-17-1 | 97% | 500mg |

839.45 USD | 2021-07-06 | |

| Alichem | A010002309-250mg |

Ethyl 2-cyano-4-ethyl-5-methoxybenzoate |

1807259-17-1 | 97% | 250mg |

475.20 USD | 2021-07-06 | |

| Alichem | A010002309-1g |

Ethyl 2-cyano-4-ethyl-5-methoxybenzoate |

1807259-17-1 | 97% | 1g |

1,504.90 USD | 2021-07-06 |

Ethyl 2-cyano-4-ethyl-5-methoxybenzoate 関連文献

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

1807259-17-1 (Ethyl 2-cyano-4-ethyl-5-methoxybenzoate) 関連製品

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量